3-methyl-3H-purine-2,6-diamine
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Overview
Description
3-methyl-3H-purine-2,6-diamine is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-purine-2,6-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the catalytic reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction yields 6-methoxypyridine-2,3-diamine, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic reduction methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Scientific Research Applications
3-methyl-3H-purine-2,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including its interaction with enzymes and nucleic acids.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-3H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, affecting various cellular processes.
Comparison with Similar Compounds
3-methyl-3H-purine-2,6-diamine can be compared with other similar compounds, such as:
2,6-diaminopurine: Another purine derivative with similar chemical properties but different biological activities.
3-methyladenine: A compound known for its role in inhibiting autophagy, a cellular degradation process.
2,6-diamino-9H-purine derivatives: These compounds have been studied for their antitumor activities and mechanisms of action.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
804426-08-2 |
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Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
2-imino-3-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11) |
InChI Key |
QPSZUZITXFUFGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC1=N)N)NC=N2 |
Origin of Product |
United States |
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